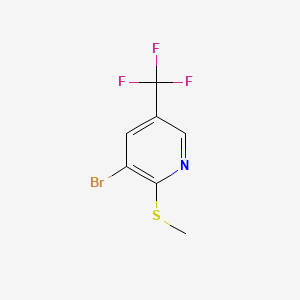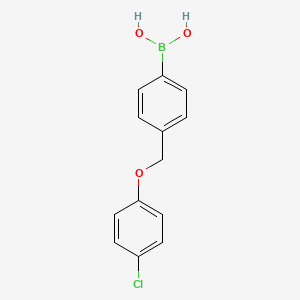
(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are a class of compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are used in various fields including cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
Molecular Structure Analysis
The molecular formula of “(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid” is C13H12BClO3. It has an average mass of 262.497 Da and a monoisotopic mass of 262.056793 Da .Chemical Reactions Analysis
Boronic acids, including “(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid”, are known to participate in various chemical reactions. They are used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . They also participate in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Aplicaciones Científicas De Investigación
-
Suzuki–Miyaura Coupling
- Field: Organic Chemistry
- Application: Boronic acids are used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .
- Method: The process involves the use of a palladium catalyst to facilitate the coupling of an organoboron compound with an organic halide .
- Outcome: The result is a new carbon-carbon bond, which is a fundamental step in the synthesis of many organic compounds .
-
Protodeboronation of Pinacol Boronic Esters
- Field: Organic Synthesis
- Application: Pinacol boronic esters, which can be derived from boronic acids, are used in the protodeboronation process . This process is a part of a formal anti-Markovnikov alkene hydromethylation .
- Method: The process involves a radical approach to catalytically remove the boron group from 1°, 2°, and 3° alkyl boronic esters .
- Outcome: The result is a valuable transformation that has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
-
Borinic Acid Derivatives
- Field: Organic Chemistry
- Application: Borinic acids and their chelate derivatives are a subclass of organoboron compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Method: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Outcome: Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
-
Boron Quinolate Complexes
- Field: Organic Synthesis
- Application: Several electron-deficient borinic acids or boron quinolate complexes were obtained in modest to good yields .
- Method: The reaction seems compatible with a range of functional groups such as nitro, boronic ester, vinyl, etc .
- Outcome: The synthesis of borinic acid derivatives by transmetalation with ArBBr2 .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(4-chlorophenoxy)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8,16-17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAUMKIABBONKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681344 |
Source


|
| Record name | {4-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid | |
CAS RN |
1256358-72-1 |
Source


|
| Record name | {4-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

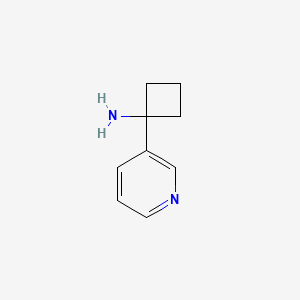
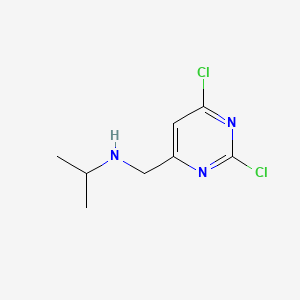
![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)
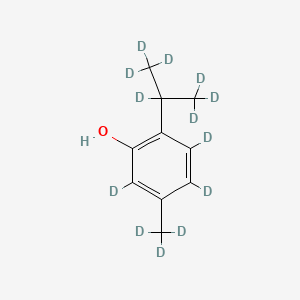
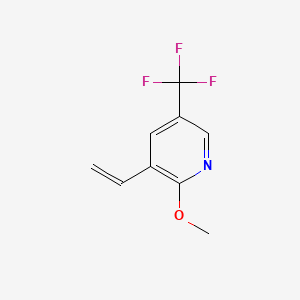
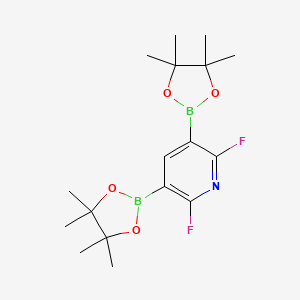
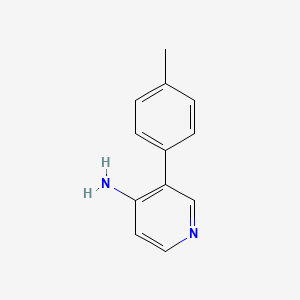

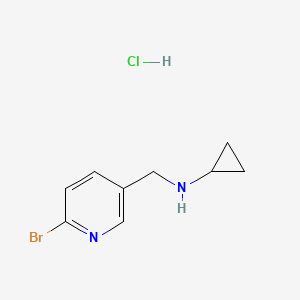
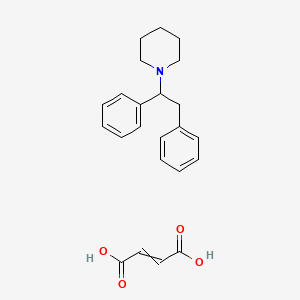
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)
![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B567710.png)
![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)
